molecular formula C12H16ClN3O B1477152 3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane CAS No. 2098015-54-2

3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane

Cat. No.: B1477152
CAS No.: 2098015-54-2
M. Wt: 253.73 g/mol
InChI Key: MMDJERIABROLQC-UHFFFAOYSA-N
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Description

3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane is the 3Cl protease . This protease is crucial for the replication of certain viruses, including SARS-CoV-2 .

Mode of Action

This compound, also known as nirmatrelvir, exerts its antiviral efficacy by inhibiting the 3Cl protease . By blocking this enzyme, the compound prevents the virus from replicating within the host cell .

Biochemical Pathways

The exact biochemical pathways affected by 3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[31It is known that the compound interferes with the viral replication process by inhibiting the 3cl protease . This protease cleaves several sites in the viral polyprotein, a necessary step for the virus to replicate .

Pharmacokinetics

The pharmacokinetics of 3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[31It is known that the compound is orally bioavailable , suggesting that it can be absorbed into the bloodstream when taken by mouth. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, are subjects of ongoing research.

Result of Action

The primary result of the action of this compound is the inhibition of viral replication . By blocking the 3Cl protease, the compound prevents the virus from replicating within the host cell . This can help to reduce the severity and duration of viral infections.

Properties

IUPAC Name

3-(3-chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-2-17-10-8-5-9(10)7-16(6-8)12-11(13)14-3-4-15-12/h3-4,8-10H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDJERIABROLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)C3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane
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3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane
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3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane
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3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane
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3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane
Reactant of Route 6
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3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane

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